Cas no 61507-80-0 (2-hydrazino-3-methylquinazolin-4(3H)-one)

2-Hydrazino-3-methylquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core with a hydrazino substituent at the 2-position and a methyl group at the 3-position. This structure imparts reactivity suitable for synthesizing derivatives with potential biological or pharmaceutical applications. The hydrazino group enables condensation reactions, facilitating the formation of hydrazones or other functionalized heterocycles. Its quinazolinone scaffold is of interest due to its prevalence in medicinal chemistry, often associated with antimicrobial, anticancer, or CNS activity. The compound's well-defined reactivity and stability make it a valuable intermediate for research in drug discovery and organic synthesis. Proper handling under controlled conditions is recommended due to its potential sensitivity.
2-hydrazino-3-methylquinazolin-4(3H)-one structure
61507-80-0 structure
Product name:2-hydrazino-3-methylquinazolin-4(3H)-one
CAS No:61507-80-0
MF:C9H10N4O
MW:190.2019
MDL:MFCD01219687
CID:504280
PubChem ID:376484

2-hydrazino-3-methylquinazolin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Quinazolinone,2-hydrazinyl-3-methyl-
    • 2-HYDRAZINO-3-METHYLQUINAZOLIN-4(3H)-ONE
    • 2-hydrazino-3-methyl-3,4-dihydro-4
    • 2-Hydrazino-3-methyl-3,4-dihydrochinazolin-4-on
    • 2-hydrazino-3-methyl-3H-quinazolin-4-one
    • 2-hydrazino-3-methyl-3-hydroquinazolin-4-one
    • 2-Hydrazino-3-methyl-4(3H)-quinazolinone
    • 2-hydrazino-3-methyl-4a,8a-dihydro-3H-quinazolin-4-one
    • AC1L8CIY
    • AC1Q3XQM
    • NSC657432
    • 2-hydrazino-3-methylquinazolin-4(3H)-one
    • MDL: MFCD01219687
    • Inchi: InChI=1S/C9H10N4O/c1-13-8(14)6-4-2-3-5-7(6)11-9(13)12-10/h2-5H,10H2,1H3,(H,11,12)
    • InChI Key: BQDOAXFBKRUNTF-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(NN)=NC2=C1C=CC=C2

Computed Properties

  • Exact Mass: 190.0856
  • Monoisotopic Mass: 190.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.42
  • Boiling Point: 365.5°C at 760 mmHg
  • Flash Point: 174.9°C
  • Refractive Index: 1.697
  • PSA: 70.72

2-hydrazino-3-methylquinazolin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12641-0.1g
2-hydrazinyl-3-methyl-3,4-dihydroquinazolin-4-one
61507-80-0 95%
0.1g
$101.0 2023-06-15
Enamine
EN300-12641-0.5g
2-hydrazinyl-3-methyl-3,4-dihydroquinazolin-4-one
61507-80-0 95%
0.5g
$227.0 2023-06-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1302823-100mg
2-Hydrazinyl-3-methyl-3,4-dihydroquinazolin-4-one
61507-80-0 95+%
100mg
¥2358.00 2024-05-06
TRC
H955720-50mg
2-hydrazino-3-methylquinazolin-4(3H)-one
61507-80-0
50mg
$ 70.00 2022-06-04
abcr
AB315423-250 mg
2-Hydrazino-3-methylquinazolin-4(3H)-one; 95%
61507-80-0
250MG
€154.30 2022-03-25
abcr
AB315423-1 g
2-Hydrazino-3-methylquinazolin-4(3H)-one; 95%
61507-80-0
1g
€176.40 2022-03-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1302823-50mg
2-Hydrazinyl-3-methyl-3,4-dihydroquinazolin-4-one
61507-80-0 95+%
50mg
¥1468.00 2024-05-06
Aaron
AR00EZ3G-10g
2-HYDRAZINO-3-METHYLQUINAZOLIN-4(3H)-ONE
61507-80-0 95%
10g
$1000.00 2023-12-13
Enamine
EN300-12641-5000mg
2-hydrazinyl-3-methyl-3,4-dihydroquinazolin-4-one
61507-80-0 95.0%
5000mg
$477.0 2023-10-02
abcr
AB315423-1g
2-Hydrazino-3-methylquinazolin-4(3H)-one, 95%; .
61507-80-0 95%
1g
€485.50 2025-02-17

Additional information on 2-hydrazino-3-methylquinazolin-4(3H)-one

Professional Introduction to 2-hydrazino-3-methylquinazolin-4(3H)-one (CAS No: 61507-80-0)

2-hydrazino-3-methylquinazolin-4(3H)-one, identified by the Chemical Abstracts Service Number (CAS No) 61507-80-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline class, a scaffold widely recognized for its biological activity and pharmacological potential. Quinazolines and their derivatives have been extensively studied for their roles in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

The structural motif of 2-hydrazino-3-methylquinazolin-4(3H)-one incorporates both hydrazino and methyl substituents, which are known to modulate the electronic and steric properties of the quinazoline core. The hydrazino group (-NH-NH₂) is particularly noteworthy for its ability to participate in coordination chemistry and redox reactions, making it a valuable functional handle for designing bioactive molecules. Meanwhile, the methyl group at the 3-position introduces steric hindrance and can influence the binding affinity of the compound to biological targets.

In recent years, there has been a surge in research focused on quinazoline derivatives as potential therapeutic agents. The 2-hydrazino-3-methylquinazolin-4(3H)-one scaffold has been explored in several preclinical studies for its ability to inhibit key enzymes and pathways involved in cancer progression. For instance, modifications of the quinazoline core have led to the development of small-molecule inhibitors that target tyrosine kinases, which are overexpressed in many solid tumors. The hydrazino group in particular has been shown to enhance binding interactions with protein targets, potentially leading to improved pharmacological efficacy.

One of the most compelling aspects of 2-hydrazino-3-methylquinazolin-4(3H)-one is its versatility in medicinal chemistry. Researchers have leveraged this compound as a building block for generating libraries of derivatives with tailored biological activities. By systematically modifying substituents on the quinazoline ring, scientists aim to optimize potency, selectivity, and pharmacokinetic profiles. Such efforts are critical for translating preclinical findings into viable clinical candidates.

The hydrazino group's reactivity also makes it a useful probe for understanding molecular mechanisms. For example, studies have demonstrated that hydrazino-containing compounds can form covalent adducts with biomolecules, providing insights into enzyme inhibition kinetics. This property has been exploited in designing probes for biochemical assays and in developing strategies for targeted drug delivery systems.

Recent advancements in computational chemistry have further accelerated the discovery process for 2-hydrazino-3-methylquinazolin-4(3H)-one derivatives. Molecular modeling techniques allow researchers to predict binding modes and affinity scores for hypothetical compounds before experimental synthesis. This high-throughput virtual screening approach has enabled the rapid identification of lead structures with promising therapeutic profiles.

The integration of machine learning algorithms into drug discovery pipelines has also played a pivotal role in optimizing 2-hydrazino-3-methylquinazolin-4(3H)-one analogs. Predictive models trained on large datasets of bioactivity data can guide synthetic chemists toward modifications that are likely to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability. These computational tools complement traditional experimental methods by providing data-driven insights into structure-activity relationships.

In clinical settings, derivatives of 2-hydrazino-3-methylquinazolin-4(3H)-one are being evaluated in phase I/II trials for their potential as anticancer agents. Preliminary results suggest that certain analogs exhibit dose-dependent inhibition of tumor growth in animal models while maintaining acceptable safety margins. These findings underscore the importance of continued research into this class of compounds.

The quinazoline scaffold's adaptability extends beyond oncology; it is also being explored for treating infectious diseases and inflammatory disorders. The hydrazino group's ability to interact with nucleophilic centers in pathogens or inflammatory mediators makes it a promising feature for designing broad-spectrum therapeutics. Ongoing studies aim to harness this property by developing novel quinazoline-based drugs that disrupt disease-causing pathways without compromising host cell function.

From a synthetic chemistry perspective, 2-hydrazino-3-methylquinazolin-4(3H)-one serves as an excellent precursor for constructing more complex quinazoline derivatives. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enable the introduction of diverse aryl or heteroaryl groups onto the quinazoline ring. Such modifications can fine-tune electronic distributions and improve binding interactions with biological targets.

The role of 2-hydrazino-3-methylquinazolin-4(3H)-one in drug discovery is further highlighted by its presence in several patent filings and academic publications. Researchers worldwide have utilized this compound as a starting point for generating novel molecular entities with unmet therapeutic needs. The growing body of literature underscores its significance as a pharmacophore within medicinal chemistry.

Looking ahead, future research on 2-hydrazino-3-methylquinazolin-4(3H)-one may focus on exploring its potential as a prodrug or kinase inhibitor prodrug (KIP). By designing derivatives that undergo enzymatic activation at target sites within vivo, scientists could achieve localized drug release and minimize systemic exposure. Such strategies could enhance therapeutic outcomes while reducing side effects associated with conventional small-molecule drugs.

In conclusion,2-hydrazino-3-methylquinazolin-4(3H)-one (CAS No: 61507-80-0) represents a structurally intriguing compound with significant pharmaceutical promise. Its unique combination of functional groups—particularly the hydrazino moiety—makes it an attractive scaffold for developing next-generation therapeutics across multiple disease areas. As research continues to uncover new applications and synthetic methodologies for this molecule,2-hydrazino-3-methylquinazolin-4(3H)-one is poised to remain at forefront of medicinal chemistry innovation.

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